molecular formula C15H14N2O4 B454915 3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B454915
M. Wt: 286.28g/mol
InChI Key: ALSPBPOXXIUURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.

Scientific Research Applications

Antioxidant Properties

Research has delved into the antioxidant properties of compounds similar to 3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one. For instance, the antioxidant ethoxyquin and its analogues, such as hydroquin, have been studied extensively for protecting valuable polyunsaturated fatty acids in fish meal. The effectiveness of these compounds in fish meal protection has been emphasized, highlighting the importance of specific structural moieties in antioxidant activity (de Koning, 2002). Similarly, the study of antioxidants and their implications in various fields, like food engineering and medicine, has been a major focus, and different tests used to determine antioxidant activity have been critically reviewed (Munteanu & Apetrei, 2021).

Biological and Clinical Activities

The 8-hydroxyquinoline scaffold, structurally related to the compound , has garnered significant attention due to its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted chemists and health professionals, leading to the development of numerous 8-hydroxyquinoline-based molecules for various therapeutic targets (Saadeh, Sweidan, & Mubarak, 2020).

Pharmacological Properties

The structure and pharmacology of 7-Methyljugulone, a naphthoquinone compound, have been reviewed, highlighting its antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The review aimed to consolidate available chemical and pharmacological data on this compound, paving the way for future research and valorization (Mbaveng & Kuete, 2014).

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28g/mol

IUPAC Name

3-hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C15H14N2O4/c1-21-12-8-4-6-10(13(12)18)14-16-11-7-3-2-5-9(11)15(19)17(14)20/h2-8,14,16,18,20H,1H3

InChI Key

ALSPBPOXXIUURS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C2NC3=CC=CC=C3C(=O)N2O

Canonical SMILES

COC1=CC=CC(=C1O)C2NC3=CC=CC=C3C(=O)N2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 2
3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 3
3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 4
3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 5
3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.